molecular formula C10H9N B044030 7-Methylquinoline CAS No. 612-60-2

7-Methylquinoline

Cat. No. B044030
CAS RN: 612-60-2
M. Wt: 143.18 g/mol
InChI Key: KDYVCOSVYOSHOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methylquinoline derivatives, including 7-methylquinoline, often involves reactions with methyl esters of acyl(aroyl)pyruvic acids. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are obtained through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with these methyl esters. The molecular structure of specific derivatives, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, has been elucidated through X-ray structural analysis (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of 7-methylquinoline derivatives has been extensively studied. For example, the compound 7-hydroxy-4-methylquinolin-2(1H)-one (HMQ) was synthesized and its structure confirmed through IR, NMR spectral data, and elemental analyses. X-ray diffractometry further provided detailed structural information, revealing an orthorhombic system belonging to the base-centered crystal system (Deshmukh et al., 2005).

Chemical Reactions and Properties

7-Methylquinoline undergoes various chemical reactions, including amination, debromination, and nitration. Novel compounds, such as 7-alkylamino-2-methylquinoline-5,8-diones, have been synthesized through a series of reactions including the Skraup reaction, demethylations, oxidative bromination, amination, and an unusual hydrobromic acid-catalyzed debromination, showcasing the compound's versatile chemical reactivity (Choi et al., 2002).

Scientific Research Applications

Quinoline and its derivatives, including 7-Methylquinoline, have versatile applications in various fields :

  • Medicinal Chemistry : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential segment of both natural and synthetic compounds .

  • Pharmaceuticals : Quinoline motifs have a broad spectrum of bioactivity, making them a core template in drug design . They have substantial efficacies for future drug development .

  • Industrial Chemistry : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .

  • Biological Activities : Various selected quinolines and derivatives have potential biological and pharmaceutical activities .

  • Tumor Initiator : 7-Methylquinoline has been bioassayed as a tumor initiator on the skin of Sencar mice .

  • Synthesis of Biologically and Pharmaceutically Active Compounds : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

  • Therapeutic Potential : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

  • Tumor Initiator : 7-Methylquinoline has been bioassayed as a tumor initiator on the skin of Sencar mice .

  • Synthesis of Biologically and Pharmaceutically Active Compounds : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

  • Therapeutic Potential : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

  • Tumor Initiator : 7-Methylquinoline has been bioassayed as a tumor initiator on the skin of Sencar mice .

Safety And Hazards

7-Methylquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinoline and its derivatives have been of interest to scientists, with many chemists seeking to find more effective synthetic methods by improving on existing synthesis via reaction optimization . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

7-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-7H,1H3
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InChI Key

KDYVCOSVYOSHOL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1
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Molecular Formula

C10H9N
Record name 7-METHYLQUINOLINE
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DSSTOX Substance ID

DTXSID5025657
Record name 7-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

7-methylquinoline appears as clear yellow liquid or oil. (NTP, 1992), Clear yellow liquid; mp = 35-38 deg C; [CAMEO] Viscous liquid; [Alfa Aesar MSDS]
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Boiling Point

484.7 to 486.5 °F at 760 mmHg (NTP, 1992)
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Flash Point

230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.0609 at 68 °F (NTP, 1992) - Denser than water; will sink
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Product Name

7-Methylquinoline

CAS RN

612-60-2
Record name 7-METHYLQUINOLINE
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Melting Point

95 to 100 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
687
Citations
T KAMETANI, H NEMOTO, S TAKANO - … and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
The purpose of the present investigation is to study the Chichi’babin reaction of 7—methyl—quinoline (IV) under the same conditions as above and FriedelsCrafts reaction of N—(m—…
Number of citations: 15 www.jstage.jst.go.jp
KUŞ Nihal, S ILICAN - Journal Of Materials and Electronic …, 2021 - dergi-fytronix.com
Quinolines are aromatic compounds formed from benzene rings and fused to these rings with pyridine heterocyclic system. In this study, 2-Chloro-7-Methylquinoline-3-Carbaldehyde (…
Number of citations: 1 www.dergi-fytronix.com
R Zibaseresht, MR Amirlou, P Karimi - Journal of Archives in Military …, 2014 - brieflands.com
… and characterization of 7-methylquinoline using the Skraup methodology. A subsequent nitration reaction was also carried out using a mixture of 5- and 7-methylquinoline to obtain pure …
Number of citations: 3 brieflands.com
MAVR da Silva, MAR Matos, LMPF Amaral - The Journal of Chemical …, 1995 - Elsevier
The standard (p= 0.1 MPa) molar enthalpies of formation for the liquid 2-, 4-, 6- and 8-methylquinolines: C 9 H 6 N(CH 3 ) were derived from the standard molar enthalpies of combustion…
Number of citations: 117 www.sciencedirect.com
S Kumar, S Bawa, S Drabu, R Kumar… - … American Journal of …, 2010 - sedici.unlp.edu.ar
… Compounds (4a-o) were synthesized by nucleophilic substitution reaction of 2-chloro-3-(chloromethyl)-7- methylquinoline with substituted aromatic/aliphatic primary amine in absolute …
Number of citations: 2 sedici.unlp.edu.ar
MR Amirlou, P Karimi, R Zibaseresht - 2014 - repository.brieflands.com
… characterization of 7-methylquinoline using the Skraup methodology was reported. A subsequent nitration reaction was also carried out using a mixture of 5- and 7-methylquinoline to …
Number of citations: 2 repository.brieflands.com
R Subashini, VR Hathwar, P Nithya, K Prabakarana… - academia.edu
In the title molecule, C13H15N3O2, the dihedral angle between the mean plane of the 1, 3-dioxolane group and the 2-hydrazino-7-methylisoquinoline unit is 85.21 (5). The …
Number of citations: 0 www.academia.edu
R Subashini, FN Khan, R Kumar… - … Section E: Structure …, 2009 - scripts.iucr.org
The quinoline fused-ring system of the title compound, C11H8ClNO, is planar (rms deviation= 0.007 Å); the formyl group is bent slightly out of the plane [C—C—C—O torsion …
Number of citations: 1 scripts.iucr.org
KUŞ Nihal - Eskişehir Teknik Üniversitesi Bilim ve Teknoloji Dergisi …, 2021 - dergipark.org.tr
Quinolines are the essence of many natural products, drugs and were found in synthetic compounds. Quinoline derivatives containing a quinoline ring are used in a variety of biological …
Number of citations: 3 dergipark.org.tr
JD Capps - Journal of the American Chemical Society, 1947 - ACS Publications
… noted that the nitration of 7-methylquinoline yielded mainly (07'%.' 7-… A solution of 7-methylquinoline in sulfuric acid (sp. gr. … converted 7-methylquinoline incompletely in the absence of …
Number of citations: 5 pubs.acs.org

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